molecular formula C17H17N3OS B2407637 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034298-35-4

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2407637
CAS RN: 2034298-35-4
M. Wt: 311.4
InChI Key: YNGPGRKUMIYTAF-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. BPTES has been studied extensively in scientific research for its potential in cancer treatment.

Scientific Research Applications

Catalytic Applications

Air‐stable Ruthenium(II)‐NNN Pincer Complexes for Efficient Coupling
Ruthenium(II)‐NNN pincer complexes have been studied for their efficiency in catalyzing the condensation of alcohols and benzene-1,2-diamine to 2-substituted 1H‐benzo[d]imidazoles, showcasing the compound's relevance in facilitating the synthesis of benzimidazole derivatives without the need for oxidants or stoichiometric inorganic bases. This process is significant for the one-step synthesis of various 1H‐benzo[d]imidazole derivatives, demonstrating the compound's potential in catalysis and synthetic chemistry (Li et al., 2018).

Synthetic Chemistry

Synthesis of Heterocyclic Compounds
The compound serves as a precursor or intermediate in the synthesis of a wide array of heterocyclic compounds such as thiadiazoles, imidazopyridines, and benzimidazoles. This versatility highlights its utility in creating structurally diverse molecules for further exploration in pharmaceuticals, materials science, and chemical research (Abdelall, 2014).

Antiviral Activity

Synthesis, Reactions, and Antiviral Activity of Derivatives
Derivatives of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone have been synthesized and tested for their antiviral activities, including compounds showing promising results against HSV1 and HAV-MBB. This exploration into antiviral compounds is crucial for developing new therapeutic agents against various viral infections (Attaby et al., 2006).

Anticancer Activity

Functionalized Sulfur-Containing Heterocyclic Analogs and Anticancer Activity
Studies on hydroxyl-containing benzo[b]thiophene analogs related to the compound have shown selectivity towards laryngeal cancer cells, indicating potential applications in cancer therapy. The research underscores the importance of structural modifications in enhancing anticancer activity and the possibility of combinational therapy to improve drug bioavailability (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(10-14-4-3-9-22-14)19-8-7-13(11-19)20-12-18-15-5-1-2-6-16(15)20/h1-6,9,12-13H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGPGRKUMIYTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

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